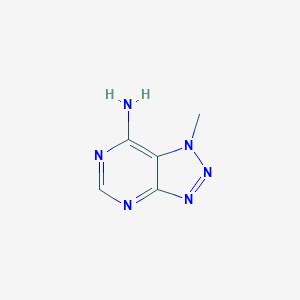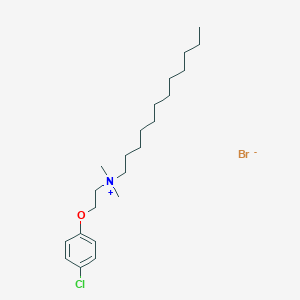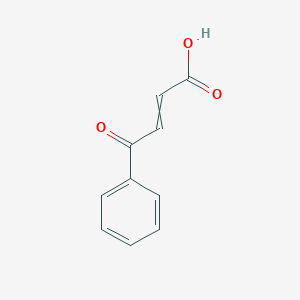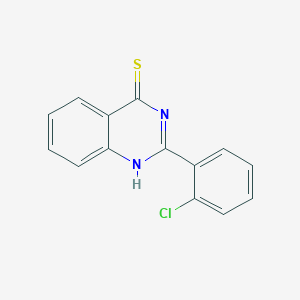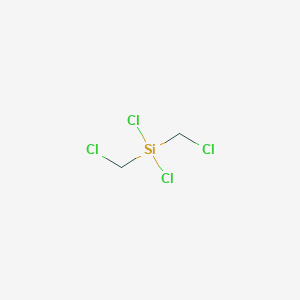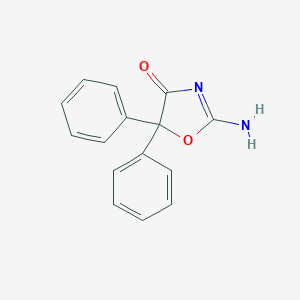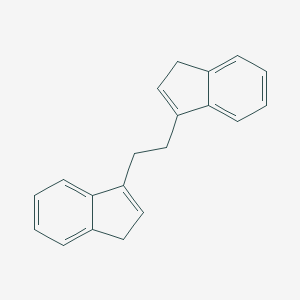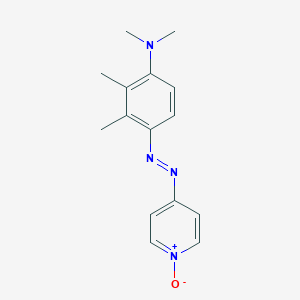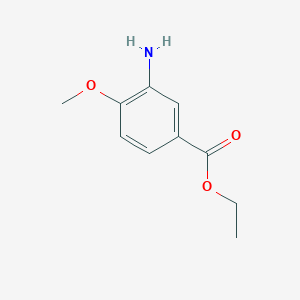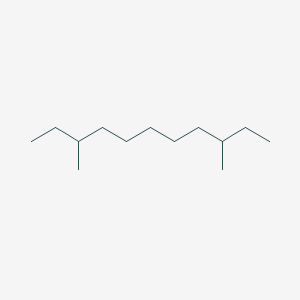
3,9-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dimethylundecane is a hydrocarbon with the molecular formula C13H28. It is a colorless liquid with a faint odor and is commonly used as a solvent in various industries. In recent years, there has been a growing interest in the scientific community regarding its potential applications in research.
Wirkmechanismus
The mechanism of action of 3,9-Dimethylundecane is not well understood. However, it is believed to act as a non-specific solvent, dissolving various organic compounds and facilitating their reaction.
Biochemische Und Physiologische Effekte
There is limited information regarding the biochemical and physiological effects of 3,9-Dimethylundecane. However, it is considered to be relatively non-toxic and has low volatility, making it a safe solvent for laboratory use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,9-Dimethylundecane is its ability to dissolve a wide range of organic compounds, making it a versatile solvent for laboratory experiments. Additionally, it has low toxicity and low volatility, making it a safe solvent to work with. However, its high boiling point and low solubility in water can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3,9-Dimethylundecane in scientific research. One area of interest is its potential use as a solvent for the synthesis of new pharmaceuticals and agrochemicals. Additionally, its use as a reference compound in GC-MS analysis may be further explored, particularly in the field of environmental science. Further studies on its mechanism of action and potential toxicity may also be warranted.
Synthesemethoden
The synthesis of 3,9-Dimethylundecane can be achieved through various methods, including the catalytic hydrogenation of undecylenic acid, the reduction of 3,9-Dimethyl-1,5,7-cycloundecatriene, or the reaction of 3,9-Dimethyl-1,5,7-cycloundecatriene with ethylene.
Wissenschaftliche Forschungsanwendungen
3,9-Dimethylundecane has been widely used in scientific research, particularly in the field of organic chemistry. It is commonly used as a solvent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Additionally, it has been used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis.
Eigenschaften
CAS-Nummer |
17301-31-4 |
|---|---|
Produktname |
3,9-Dimethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
3,9-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-12(3)10-8-7-9-11-13(4)6-2/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
HHEVJJIJTUVLTQ-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCC(C)CC |
Kanonische SMILES |
CCC(C)CCCCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



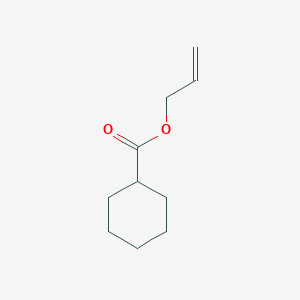
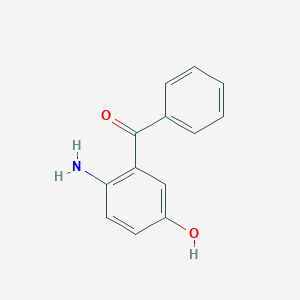
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

